Eicosyl ferulate
Overview
Description
Eicosyl ferulate is a natural product found in Rubia tinctorum, Baccharis genistelloides, and other organisms with data available.
Scientific Research Applications
1. Mass Spectrometry Analysis
- Eicosyl ferulate exhibits complex fragmentation under negative-ion electrospay collision-induced dissociation mass spectrometry, providing valuable analytical insights. This behavior is studied using a high-resolution Orbitrap mass spectrometer (Schmidt et al., 2019).
2. Chemical Constituent Study
- This compound is identified as one of the chemical constituents in the aerial parts of Anabasis aphylla, contributing to the understanding of plant chemistry and potential pharmacological properties (Chen Ruo-yun, 2011).
3. Identification in Convolvulaceae Plants
- This compound is detected in Convolvulaceae plants like Ipomoea carnea subsp. fistulosa, aiding in the comparative study of alkyl coumarates and alkyl ferulates among plant families (Nidiry, 2013).
4. Phenolic Composition in Sweetpotato
- Analysis of vine latex of sweetpotato cultivars reveals this compound as a component of its phenolic composition, highlighting its role in the chemical profile of agricultural products (Snook et al., 1994).
5. Agricultural Waste Utilization
- This compound is part of the esterified ferulic acid in agricultural wastes, demonstrating its potential for efficient extraction and purification for industrial applications (Tilay et al., 2008).
6. Antioxidant and Anticancer Potential
- Ferulated arabinoxylans, which include this compound, have been studied for their antioxidant and anticancer properties, indicating potential applications in medical treatments (Mendez-Encinas et al., 2018).
7. Memory Enhancement Across Species
- Research identifies ferulic acid eicosyl ester as a memory enhancer in flies and mice, suggesting its role in cognitive health and potential therapeutic applications (Michels et al., 2018).
8. Neuroprotective Actions
- Ethyl ferulate, related to this compound, exhibits neuroprotective actions, showcasing its potential in the pharmaceutical industry for treating neurological disorders (Cunha et al., 2019).
Properties
IUPAC Name |
icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-82-5 | |
Record name | Icosyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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